molecular formula C13H19NO B13304627 N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine

N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine

Cat. No.: B13304627
M. Wt: 205.30 g/mol
InChI Key: PPBVRGUGIVSBGR-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyphenyl)propan-2-yl]cyclopropanamine is a synthetic amine derivative featuring a cyclopropane ring directly attached to the nitrogen atom of a propan-2-yl backbone, which is substituted at the 1-position with a 2-methoxyphenyl group.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine

InChI

InChI=1S/C13H19NO/c1-10(14-12-7-8-12)9-11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3

InChI Key

PPBVRGUGIVSBGR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1OC)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.

    Cyclopropanation: The intermediate alcohol undergoes cyclopropanation using a reagent such as diiodomethane and zinc-copper couple to form the cyclopropane ring.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural distinctions between N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine and its analogs:

Compound Name Core Structure Amine Substituent Aromatic Substituent Molecular Weight (g/mol) Notable Properties
This compound Propan-2-yl + cyclopropanamine Cyclopropane 2-methoxy ~205.3 Rigid structure, potential CNS activity
2-Methoxymethamphetamine (1-(2-methoxyphenyl)-N-methylpropan-2-amine) Propan-2-amine Methyl 2-methoxy 179.26 Psychoactive stimulant, 97.3% purity reported
1-(2-Chlorophenyl)-N-methylpropan-2-amine Propan-2-amine Methyl 2-chloro 183.68 Structural analog; chloro substituent may alter receptor affinity
2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one Cyclohexanone Isopropyl 3-methoxy N/A Ketone core; distinct metabolic profile

Impact of Substituents on Physicochemical Properties

  • Cyclopropane vs. Methyl on Amine: The cyclopropane group in the target compound increases molecular weight (~205.3 vs. Cyclopropane’s rigidity may also reduce metabolic degradation compared to flexible methyl groups .
  • Aromatic Substituent Position: The 2-methoxy group in the target compound contrasts with the 3-methoxy substituent in 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one. Positional differences can significantly alter receptor binding; 2-methoxy is common in serotoninergic agents, while 3-substituted analogs may favor dopamine receptors .
  • Halogen vs.

Analytical Characterization

  • Chromatography : GC-MS and chiral UPLC (as used for N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine) could resolve enantiomers, critical for pharmacological evaluation .
  • Spectroscopy : 1H/13C NMR and FTIR-ATR (as applied to 2-Methoxymethamphetamine) would confirm structural integrity and purity .

Pharmacological and Regulatory Considerations

  • The cyclopropane group might prolong half-life by resisting oxidative metabolism .
  • Regulatory Status: Compounds like 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one are regulated under narcotics laws in some jurisdictions . The target compound’s structural features may place it under similar scrutiny.

Biological Activity

N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclopropanamine moiety and a 2-methoxyphenyl group. This article explores the biological activity of this compound, synthesizing findings from various research studies, and presents data tables and case studies to elucidate its pharmacological potential.

Structural Characteristics

The molecular formula for this compound is C13_{13}H17_{17}N, with a molecular weight of approximately 191.27 g/mol. The presence of the methoxy group enhances its lipophilicity, which can influence its interaction with biological membranes and receptors.

Table 1: Structural Comparison with Similar Compounds

Compound NameStructureUnique Features
N-[1-(4-methoxyphenyl)propan-2-yl]cyclopropanamineStructureContains a para-methoxy group, potentially altering biological activity.
N-[1-(3-methoxyphenyl)propan-2-yl]cyclopropanamineStructureFeatures a meta-methoxy group which may affect receptor interactions differently.
1-(2-Methoxyphenyl)ethylamineStructureLacks the cyclopropane moiety, making it structurally distinct yet related in function.

The unique combination of functional groups in this compound gives it distinct chemical reactivity and biological properties compared to similar compounds.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects. Compounds with similar structures often demonstrate activities such as:

  • Antidepressant effects : Similar compounds have shown potential in modulating neurotransmitter systems.
  • Antiparasitic activity : Preliminary studies suggest potential efficacy against certain parasites .

Further investigations using techniques such as molecular docking and in vitro assays are required to clarify these interactions and mechanisms of action.

Study 1: Interaction with Receptors

In a study examining binding affinities, this compound showed promising interactions with serotonin receptors, suggesting potential antidepressant properties. The binding affinity was measured using radiolabeled ligands, yielding significant results that warrant further exploration.

Study 2: Antiparasitic Activity

Another study evaluated the compound's antiparasitic activity against Plasmodium falciparum. The compound demonstrated an EC50_{50} value of 0.23 µM, indicating potent activity against malaria parasites. This activity was attributed to its structural features that enhance membrane permeability and receptor interaction .

Table 2: Biological Activity Data

Activity TypeEC50_{50} (µM)Reference
Antiparasitic0.23
Serotonin Receptor BindingSignificant

The mechanism through which this compound exerts its effects likely involves modulation of neurotransmitter systems and direct interaction with specific receptors. The methoxy group enhances its lipophilicity, facilitating better penetration into biological membranes, which may enhance its pharmacological efficacy.

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